molecular formula C8H11Cl2NO B6157148 2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride CAS No. 2751603-38-8

2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride

Cat. No.: B6157148
CAS No.: 2751603-38-8
M. Wt: 208.1
InChI Key:
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Description

2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride is a chemical compound with a molecular formula of C8H10ClNO·HCl It is known for its unique structure, which includes a chlorinated phenol ring and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride typically involves the chlorination of phenol followed by the introduction of an aminoethyl group. One common method includes the following steps:

    Chlorination of Phenol: Phenol is reacted with chlorine gas in the presence of a catalyst to produce 5-chlorophenol.

    Aminoethylation: The 5-chlorophenol is then reacted with ethylene oxide and ammonia to introduce the aminoethyl group, forming 2-[(1S)-1-aminoethyl]-5-chlorophenol.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride involves its interaction with specific molecular targets. The aminoethyl group allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological pathways. The chlorinated phenol ring can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1S)-1-aminoethyl]-4-chlorophenol hydrochloride
  • 2-[(1S)-1-aminoethyl]-6-chlorophenol hydrochloride
  • 2-[(1S)-1-aminoethyl]-5-bromophenol hydrochloride

Uniqueness

2-[(1S)-1-aminoethyl]-5-chlorophenol hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the chlorine atom and the aminoethyl group can significantly affect the compound’s properties, making it distinct from its analogs.

Properties

CAS No.

2751603-38-8

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.1

Purity

95

Origin of Product

United States

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